H-D-Val-OtBu.HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of H-D-Val-OtBu.HCl typically involves the reaction of D-valine with di-tert-butyl dicarbonate under the presence of triethylamine in methanol. This reaction results in the formation of the tert-butyl ester of D-valine, which is then converted to its hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
H-D-Val-OtBu.HCl undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve organic solvents like dichloromethane.
Major Products Formed
Substitution Reactions: Products depend on the specific nucleophile used.
Hydrolysis: The major product is D-valine.
Scientific Research Applications
H-D-Val-OtBu.HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Antitumor Research: It has been studied for its potential antitumor properties.
Amino Acid Derivative Studies: It is used in research involving amino acid derivatives and their effects on biological systems.
Mechanism of Action
The mechanism of action of H-D-Val-OtBu.HCl involves its interaction with specific molecular targets. As a derivative of valine, it can influence protein synthesis and metabolic pathways involving amino acids. Its ester form allows it to be more readily absorbed and utilized in biological systems .
Comparison with Similar Compounds
Similar Compounds
- D-Valine tert-butyl ester hydrochloride
- L-Valine tert-butyl ester hydrochloride
- D-Alanine tert-butyl ester hydrochloride
Uniqueness
H-D-Val-OtBu.HCl is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which enhances its stability and reactivity compared to other valine derivatives .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVQIHTTVPKFS-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104944-18-5 |
Source
|
Record name | H-D-Val-OtBu hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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